molecular formula C12H12ClNOS B2714626 N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide CAS No. 2411241-65-9

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide

Cat. No.: B2714626
CAS No.: 2411241-65-9
M. Wt: 253.74
InChI Key: BRJOJNKMPBZXFL-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide typically involves the reaction of 1-benzothiophene-2-yl-ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in studying enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The benzothiophene moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-Benzothiophen-2-yl)ethyl]-2-bromoacetamide
  • N-[1-(1-Benzothiophen-2-yl)ethyl]-2-iodoacetamide
  • N-[1-(1-Benzothiophen-2-yl)ethyl]-2-fluoroacetamide

Uniqueness

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide is unique due to its specific chloroacetamide group, which imparts distinct reactivity and biological activity. The presence of the benzothiophene moiety enhances its potential as a pharmacologically active compound, making it a valuable candidate for drug development and material science .

Properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-8(14-12(15)7-13)11-6-9-4-2-3-5-10(9)16-11/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJOJNKMPBZXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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